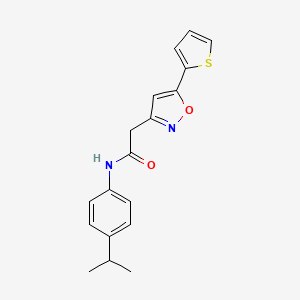
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-isopropylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- An isoxazole ring
- A thiophene moiety
- An acetamide functional group
This unique combination may contribute to its biological properties.
Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes or receptors. For instance, isoxazole derivatives have been reported to inhibit heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. Such inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antimicrobial Activity
Studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For example, this compound showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential as an antibacterial agent.
| Bacterial Strain | MIC (μg/mL) | Control (Antibiotic) | Control MIC (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 25 | Isoniazid | 0.25 |
Anti-HIV Activity
Another significant aspect of the compound's biological profile is its anti-HIV activity. Research has shown that certain isoxazole derivatives can inhibit HIV replication by targeting HSP90 without significantly affecting viral enzymes like reverse transcriptase or integrase . This selective mechanism may reduce side effects associated with traditional antiretroviral therapies.
Case Studies
-
In vitro Studies on Cancer Cell Lines
- A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound.
- Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 30 μM across different lines.
-
Animal Models
- In vivo studies demonstrated that treatment with the compound led to a significant reduction in tumor size in xenograft models.
- The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in the isoxazole or thiophene substituents have been shown to enhance or diminish activity:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 3-position of isoxazole | Increased antibacterial potency |
| Alteration of thiophene substituents | Enhanced anti-HIV activity |
Propriétés
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12(2)13-5-7-14(8-6-13)19-18(21)11-15-10-16(22-20-15)17-4-3-9-23-17/h3-10,12H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMISEXNCXTKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














